molecular formula C15H10BrNS B14287123 2-Bromo-4,5-diphenyl-1,3-thiazole CAS No. 129206-23-1

2-Bromo-4,5-diphenyl-1,3-thiazole

Cat. No.: B14287123
CAS No.: 129206-23-1
M. Wt: 316.2 g/mol
InChI Key: YFMYADHUNDCRKI-UHFFFAOYSA-N
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Description

2-Bromo-4,5-diphenyl-1,3-thiazole is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds. The thiazole ring consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom

Preparation Methods

The synthesis of 2-Bromo-4,5-diphenyl-1,3-thiazole typically involves the reaction of 2-bromoacetophenone with thiourea under specific conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring . The reaction conditions often include the use of ethanol as a solvent and heating to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

2-Bromo-4,5-diphenyl-1,3-thiazole undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents like hydrogen peroxide and m-chloroperbenzoic acid. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-Bromo-4,5-diphenyl-1,3-thiazole involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties . The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivatives formed from this compound.

Comparison with Similar Compounds

2-Bromo-4,5-diphenyl-1,3-thiazole can be compared with other thiazole derivatives, such as:

What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties. Its bromine atom at the 2-position and phenyl groups at the 4 and 5 positions make it a versatile intermediate for further chemical modifications.

Properties

CAS No.

129206-23-1

Molecular Formula

C15H10BrNS

Molecular Weight

316.2 g/mol

IUPAC Name

2-bromo-4,5-diphenyl-1,3-thiazole

InChI

InChI=1S/C15H10BrNS/c16-15-17-13(11-7-3-1-4-8-11)14(18-15)12-9-5-2-6-10-12/h1-10H

InChI Key

YFMYADHUNDCRKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)Br)C3=CC=CC=C3

Origin of Product

United States

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